molecular formula C15H11BrClNOS B8579931 2-Chloro-5-phenacylthieno(3,2-c)pyridinium bromide CAS No. 53885-67-9

2-Chloro-5-phenacylthieno(3,2-c)pyridinium bromide

Cat. No. B8579931
M. Wt: 368.7 g/mol
InChI Key: VDSMUQWBPWJGGW-UHFFFAOYSA-M
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Patent
US04075215

Procedure details

Reaction of 2-chloro-thieno[3,2-c]pyridine (17 g) with phenacyl bromide (20 g) according to the procedure of Example 1 gives white crystals (29.60 g) having a melting point (Koefler block of 239° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:10][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=1.[CH2:11]([Br:20])[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>>[Br-:20].[Cl:1][C:2]1[S:10][C:9]2[CH:8]=[CH:7][N+:6]([CH2:11][C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:13])=[CH:5][C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=CC=2C=NC=CC2S1
Name
Quantity
20 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].ClC1=CC=2C=[N+](C=CC2S1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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